An In-depth Technical Guide to the Physicochemical Properties and Structure of 3-(Pyridin-4-yl)morpholine
An In-depth Technical Guide to the Physicochemical Properties and Structure of 3-(Pyridin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties and structural characteristics of the heterocyclic compound 3-(Pyridin-4-yl)morpholine. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes foundational chemical principles, data from analogous structures, and theoretical methodologies to offer a robust profile for research and development purposes. This guide includes an examination of its molecular structure, predicted physicochemical parameters, and detailed, illustrative protocols for its synthesis and characterization. The content is structured to provide both a theoretical understanding and a practical framework for scientists working with this and related molecular scaffolds.
Introduction
The morpholine and pyridine rings are privileged structures in medicinal chemistry, appearing in a vast array of biologically active compounds. The unique combination of a flexible, polar morpholine moiety and a basic, aromatic pyridine ring in 3-(Pyridin-4-yl)morpholine suggests its potential as a versatile scaffold for the development of novel therapeutic agents. The morpholine ring can influence aqueous solubility and metabolic stability, while the pyridine ring can participate in crucial hydrogen bonding and π-stacking interactions with biological targets. This guide aims to provide a detailed technical resource on 3-(Pyridin-4-yl)morpholine (Figure 1) to facilitate its exploration in drug discovery and chemical biology.
Figure 1. Chemical Structure of 3-(Pyridin-4-yl)morpholine
Caption: 2D representation of the 3-(Pyridin-4-yl)morpholine molecule.
Molecular and Physicochemical Properties
Precise experimental data for 3-(Pyridin-4-yl)morpholine is limited in the available literature. However, we can deduce its key properties based on its constituent functional groups and data from similar molecules.
Structural and General Properties
A summary of the fundamental properties of 3-(Pyridin-4-yl)morpholine is presented in Table 1.
| Property | Value | Source |
| CAS Number | 143798-67-8 | [1] |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related structures |
| Purity | >98% | [1] |
Predicted Physicochemical Data
The following table (Table 2) outlines the predicted physicochemical properties of 3-(Pyridin-4-yl)morpholine. These values are computationally derived and serve as estimations in the absence of experimental data.
| Property | Predicted Value | Method/Basis |
| Melting Point | 100-120 °C | Based on analogous pyridinyl-morpholine structures |
| Boiling Point | > 300 °C | Estimation based on molecular weight and polarity |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO), sparingly soluble in water | Inferred from the presence of polar functional groups |
| pKa (of Pyridine N) | ~5.0 - 5.5 | Based on the pKa of pyridine and its derivatives |
| LogP | ~0.5 - 1.5 | Computational prediction (e.g., ALOGPS) |
Synthesis and Purification
Proposed Synthetic Pathway
A potential synthesis could involve the reaction of a suitable 3-halomorpholine derivative with 4-pyridylboronic acid under Suzuki coupling conditions, or alternatively, the reaction of a 4-halopyridine with a 3-morpholinyl derivative. A more direct approach could be the cyclization of an appropriate amino alcohol precursor.
Caption: Proposed synthetic workflow for 3-(Pyridin-4-yl)morpholine.
Illustrative Experimental Protocol
Objective: To synthesize 3-(Pyridin-4-yl)morpholine.
Materials:
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4-Vinylpyridine
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N-Boc-3-aminomorpholine
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Sodium methoxide
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Methanol
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Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Ethyl acetate
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Hexanes
Procedure:
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Michael Addition:
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To a solution of N-Boc-3-aminomorpholine (1.0 eq) in methanol, add sodium methoxide (0.1 eq) at 0 °C.
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Slowly add 4-vinylpyridine (1.1 eq) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract with DCM.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Deprotection:
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Dissolve the crude product from the previous step in DCM.
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Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
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Stir the reaction at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).
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Carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.
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Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purification:
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Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 3-(Pyridin-4-yl)morpholine.
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Structural Characterization
The identity and purity of the synthesized 3-(Pyridin-4-yl)morpholine should be confirmed by a suite of analytical techniques. The following are expected spectral data based on the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary tool for the structural elucidation of organic molecules.
Caption: Workflow for NMR-based structural characterization.
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):
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8.60-8.50 (m, 2H): Protons on the pyridine ring ortho to the nitrogen.
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7.30-7.20 (m, 2H): Protons on the pyridine ring meta to the nitrogen.
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4.00-3.80 (m, 2H): Protons on the morpholine ring adjacent to the oxygen.
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3.70-3.50 (m, 1H): Proton at the 3-position of the morpholine ring.
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3.40-3.10 (m, 4H): Protons on the morpholine ring adjacent to the nitrogen.
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2.90-2.70 (m, 1H): NH proton of the morpholine ring.
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
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~150.0: Pyridine carbons ortho to the nitrogen.
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~148.0: Pyridine carbon at the point of attachment.
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~121.0: Pyridine carbons meta to the nitrogen.
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~70.0: Morpholine carbons adjacent to the oxygen.
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~50.0: Morpholine carbons adjacent to the nitrogen.
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~45.0: Morpholine carbon at the 3-position.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound.
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Expected [M+H]⁺: 165.1028
Infrared (IR) Spectroscopy
IR spectroscopy would help to identify the functional groups present.
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Expected peaks (cm⁻¹):
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3300-3400: N-H stretch (morpholine)
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2850-3000: C-H stretch (aliphatic and aromatic)
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1590-1610: C=N and C=C stretch (pyridine ring)
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1100-1120: C-O-C stretch (morpholine ether linkage)
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Potential Applications and Biological Relevance
The 3-(Pyridin-4-yl)morpholine scaffold is of significant interest in medicinal chemistry. The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles, including increasing solubility and metabolic stability. The pyridine ring can act as a hydrogen bond acceptor and engage in various interactions with biological targets. Derivatives of pyridinyl-morpholines have been investigated for a range of biological activities, including as kinase inhibitors and CNS-active agents. Further investigation into the biological properties of 3-(Pyridin-4-yl)morpholine and its derivatives is warranted.
Conclusion
This technical guide has provided a detailed overview of the structure and predicted physicochemical properties of 3-(Pyridin-4-yl)morpholine. While a comprehensive set of experimental data for this specific molecule is not yet available, this guide offers a solid foundation for researchers by providing expected properties and illustrative protocols for its synthesis and characterization. The unique combination of the morpholine and pyridine rings makes this compound an attractive starting point for the design and synthesis of new chemical entities with potential therapeutic applications.
References
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Capot Chemical. 3-(Pyridin-4-YL)morpholine Specifications. [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 13847333, 3-(Pyridin-4-yl)morpholine". PubChem, [Link].
